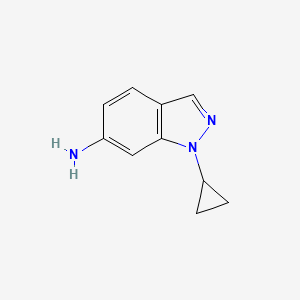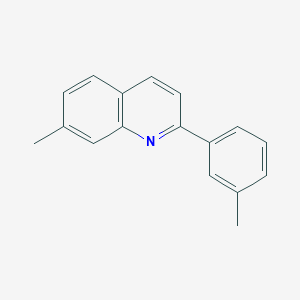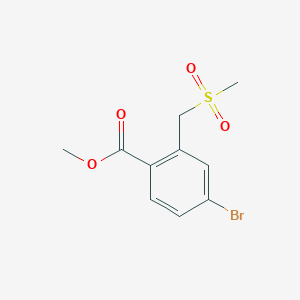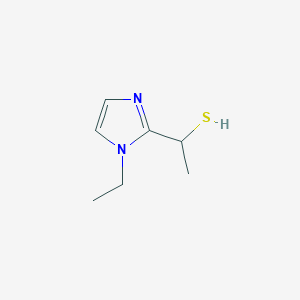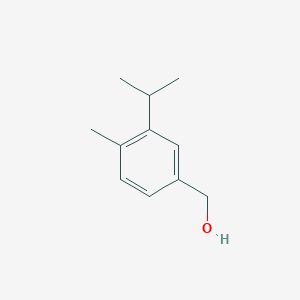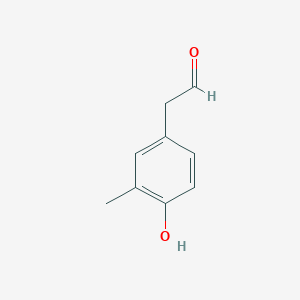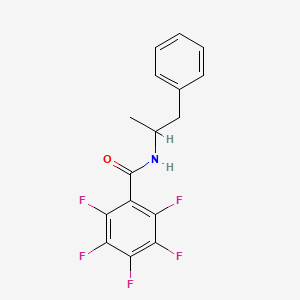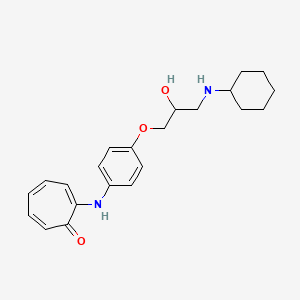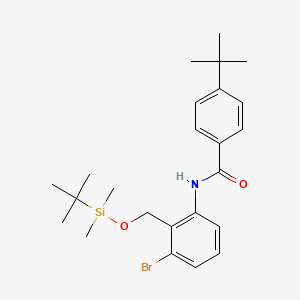
2-(2-Iodoethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodoethyl)phenol is an organic compound with the molecular formula C8H9IO It is a derivative of phenol, where an iodine atom is attached to the ethyl group at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Iodoethyl)phenol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenethyl alcohol with hydriodic acid. The reaction is typically carried out by refluxing the alcohol with 47% hydriodic acid, leading to the formation of this compound .
Industrial Production Methods
On an industrial scale, phenols, including this compound, can be produced through nucleophilic aromatic substitution reactions. These reactions involve the substitution of a halogen atom on an aromatic ring with a nucleophile. The reaction conditions often require the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodoethyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Oxidation: Phenols can be oxidized to quinones. For example, oxidation of phenol yields 2,5-cyclohexadiene-1,4-dione (quinone).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, sulfuric acid, and alkyl halides are commonly used under acidic conditions.
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is a common oxidizing agent.
Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, sulfonated, and alkylated phenols.
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed from the reduction of quinones.
Scientific Research Applications
2-(2-Iodoethyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: Phenolic compounds are used in the production of resins, plastics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Iodoethyl)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(2-Iodoethyl)phenol can be compared with other similar compounds, such as:
2-Iodophenol: Similar in structure but lacks the ethyl group.
4-Iodophenol: Iodine is attached at the para position relative to the hydroxyl group.
2-(2-Iodoethyl)benzene: Similar structure but lacks the hydroxyl group.
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-(2-iodoethyl)phenol |
InChI |
InChI=1S/C8H9IO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 |
InChI Key |
BJTFIECGDBKQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


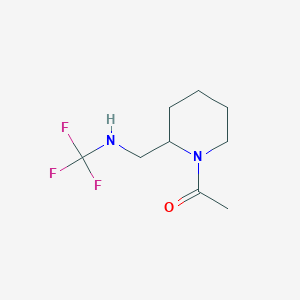
![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)
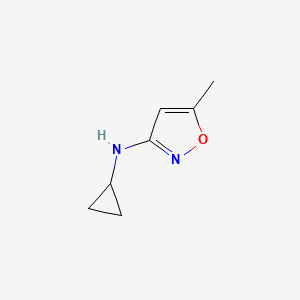
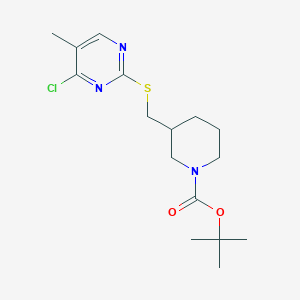
![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
